molecular formula C19H27N3O2 B7176458 N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7176458
M. Wt: 329.4 g/mol
InChI Key: GVAXAGRYJFSPRL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-20-14-16(12-18(20)23)19(24)21(2)17-8-10-22(11-9-17)13-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAXAGRYJFSPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the reaction of 1-benzylpiperidin-4-ylamine with a suitable acylating agent to introduce the carboxamide groupThe reaction conditions often require the use of organic solvents such as ethanol or dichloromethane, and catalysts like sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act on cholinergic receptors, inhibiting the enzyme acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the dimethyl group and the oxopyrrolidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

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